N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3OS/c1-17-12-13-22(27)25-24(17)29-26(32-25)30(16-20-10-4-5-14-28-20)23(31)15-19-9-6-8-18-7-2-3-11-21(18)19/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJWNQMQZIAYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization reactions involving 2-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the Naphthalene Moiety: This step might involve a Friedel-Crafts acylation reaction to attach the naphthalene ring to the benzo[d]thiazole core.
Attachment of the Pyridine Group: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole or naphthalene rings.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the pyridine or benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Overview
Research has indicated that compounds similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide exhibit notable cytotoxic effects against various cancer cell lines. The benzothiazole moiety is particularly effective in enhancing the anticancer properties of these compounds.
Case Studies
- Cytotoxicity Testing :
- Mechanism of Action :
-
Selectivity :
- Importantly, these compounds showed selective toxicity towards cancer cells compared to normal human cells, suggesting a favorable therapeutic index. For instance, derivatives with electron-withdrawing groups displayed enhanced activity against MCF7 cells while maintaining lower toxicity towards non-cancerous cells .
Data Table: Cytotoxicity of Related Compounds
Antitubercular Activity
Recent advances have highlighted the potential of benzothiazole derivatives in treating tuberculosis. Compounds derived from similar structures have shown promising results in inhibiting Mycobacterium tuberculosis with IC50 values comparable to standard treatments .
Antimicrobial Properties
Benzothiazole derivatives have also been explored for their antimicrobial activities against various pathogens. The presence of specific functional groups enhances their efficacy against bacterial strains, making them candidates for further development as antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its hybrid architecture, combining benzothiazole, naphthalene, and pyridine subunits. Key comparisons include:
- Benzothiazole Analogs : The compound in , N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide, shares the benzothiazole core but lacks the pyridylmethyl group and naphthalene. The 7-chloro-4-methyl substitution in the target compound may enhance steric effects and electronic properties, influencing target binding .
- Triazole-Naphthalene Derivatives : Compounds like 6a-m () feature triazole rings instead of benzothiazole, with naphthalen-1-yloxy groups. Their synthesis employs click chemistry (1,3-dipolar cycloaddition), contrasting with the amide coupling used for benzothiazole derivatives .
- Indolinylidene Acetamides: The (E)-2-(indolin-3-ylidene)acetamides () have a non-aromatic indolinone core and pyridine/quinoline substituents. Their planar indolinylidene system may facilitate π-π stacking, differing from the benzothiazole’s rigidity .
Spectroscopic Profiles
- IR Spectroscopy : The target compound’s IR spectrum would show C=O (~1670 cm⁻¹), benzothiazole C=N (~1590 cm⁻¹), and pyridine C-H stretches (~3078 cm⁻¹), comparable to triazole acetamides (e.g., 6b: C=O at 1682 cm⁻¹) .
- NMR : The pyridylmethyl group would produce distinct signals (e.g., δ 5.4–5.5 ppm for –NCH2–, similar to –NCH2CO– in 6b ). The naphthalene protons would resonate at δ 7.2–8.4 ppm, mirroring ’s aryl signals .
Data Tables
Table 1: Structural Comparison of Acetamide Derivatives
Table 2: Key Spectroscopic Data
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN4S |
| Molecular Weight | 356.87 g/mol |
| CAS Number | 1105188-40-6 |
| IUPAC Name | N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
The biological activity of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Compounds featuring the benzothiazole moiety often exhibit:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and infections.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways associated with neurological disorders.
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)-N-[(pyridin-2-yl)methyl]acetamide exhibit activity against various bacteria and fungi. A study reported that derivatives demonstrated minimum inhibitory concentrations (MIC) effective against strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. A comparative study revealed that similar compounds showed cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM . The mechanism involves the disruption of cellular signaling pathways critical for cancer cell survival.
Case Studies
Several studies have explored the biological activities of benzothiazole derivatives:
- Study on Antitubercular Activity : A series of benzothiazole derivatives were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. Compounds with structural similarities exhibited IC50 values between 1.35 and 2.18 μM, indicating strong potential as anti-TB agents .
- Cytotoxicity Assessment : In vitro assays conducted on human embryonic kidney cells (HEK293) showed that certain derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be ensured?
The compound is synthesized via coupling reactions using carbodiimide-based reagents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl) in dichloromethane with triethylamine as a base. Post-reaction purification involves washing with NaHCO₃, brine, and recrystallization from ethanol. Yield optimization (~91%) is achieved by controlling temperature (273 K initial, then room temperature) and reaction time (3 hours) . Purity is confirmed via melting point analysis (397–398 K) and spectroscopic methods (NMR, IR) .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- NMR : Assigns proton environments (e.g., benzothiazole, naphthalene, and pyridine moieties) and confirms substitution patterns.
- X-ray crystallography : Resolves dihedral angles (e.g., 79.3° between benzothiazole and benzene planes) and hydrogen-bonding networks (O–H⋯N, O–H⋯O). SHELX software (e.g., SHELXL for refinement) is used to analyze crystallographic data .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N–H bonds) .
Q. What structural features contribute to its potential bioactivity?
The benzothiazole core (known for anticancer/antimicrobial properties), naphthalene group (enhances lipophilicity), and pyridine-methylacetamide side chain (improves binding to metalloenzymes or receptors) are critical. These motifs are structurally analogous to bioactive penicillin derivatives and coordination ligands .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates.
- Temperature control : Lower temperatures (e.g., 273 K) minimize side reactions during coupling steps.
- Catalyst screening : Copper(I) catalysts (e.g., Cu(OAc)₂) accelerate click chemistry in triazole-forming reactions, as seen in analogous acetamide syntheses .
- Monitoring : TLC or HPLC tracks reaction progress; hexane:ethyl acetate (8:2) is a common mobile phase .
Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies (e.g., unexpected NMR shifts or missing hydrogen bonds) require:
- Multi-method validation : Cross-check NMR/IR with X-ray data to confirm stereochemistry.
- Dynamic effects analysis : Use variable-temperature NMR to assess conformational flexibility.
- DFT calculations : Compare experimental and computed spectra to identify electronic or steric influences .
Q. What strategies are effective for studying its biological mechanisms and target interactions?
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) or anticancer effects via MTT assays.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like DNA topoisomerases or kinase domains .
- ADMET profiling : Predict pharmacokinetics using SwissADME or similar tools to assess drug-likeness .
Methodological Considerations
Q. How can crystallographic twinning or poor diffraction quality be addressed?
- Data collection : Use high-resolution synchrotron sources for weak scatterers.
- Twin refinement : Implement SHELXL’s TWIN/BASF commands to model twinned datasets.
- Hydrogen placement : Locate H atoms via Fourier difference maps and refine isotropically .
Q. What analytical workflows validate synthetic intermediates with complex heterocycles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
